1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a triazolo-pyrimidine moiety with a pyrazole carboxylic acid group, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid typically involves the annulation of the pyrimidine moiety to the triazole ring. One common method includes the condensation of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under supercritical carbon dioxide conditions . This reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NBS in dichloromethane (DCM).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar triazolo-pyrimidine core and exhibit various biological activities, including anticancer and antiviral properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds are structurally related and have been studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness: 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of the triazolo-pyrimidine and pyrazole carboxylic acid moieties, which confer distinct chemical and biological properties. Its ability to inhibit specific signaling pathways and its versatility as a synthetic intermediate make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H10N6O2 |
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Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N6O2/c1-2-7-5-9(17-11(14-7)12-6-13-17)16-4-3-8(15-16)10(18)19/h3-6H,2H2,1H3,(H,18,19) |
InChI Key |
JOIFUPQNGJSOJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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